molecular formula C15H23N3O6 B601167 5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine CAS No. 216450-02-1

5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine

Katalognummer: B601167
CAS-Nummer: 216450-02-1
Molekulargewicht: 341.37
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine is a critical nucleoside analog intermediate of significant interest in pharmaceutical research and development. Its primary researched application is as a key synthetic precursor in the multi-step synthesis of Capecitabine, an FDA-approved oral prodrug of the antimetabolite 5-fluorouracil (5-FU) . Capecitabine is designed for tumor-selective delivery of the cytotoxic agent 5-FU. It is enzymatically converted in vivo through a series of steps, first to 5'-deoxy-5-fluorocytidine (5'-DFCR) and then to the active drug 5-FU, with the latter conversion preferentially occurring in tumor tissues due to higher concentrations of the enzyme thymidine phosphorylase . This targeted activation strategy aims to enhance efficacy while reducing systemic toxicity, a central challenge in cancer chemotherapy . By serving as a building block for Capecitabine, this compound plays a vital role in advancing oncological treatment strategies. Researchers utilize this intermediate to study prodrug synthesis, optimize manufacturing processes, and develop novel fluoropyrimidine-based therapeutics. This product is intended For Research Use Only (RUO) and is not approved for human, veterinary, or household use. It is the responsibility of the researcher to ensure safe handling and disposal of this material in accordance with all applicable local, state, national, and international regulations.

Eigenschaften

CAS-Nummer

216450-02-1

Molekularformel

C15H23N3O6

Molekulargewicht

341.37

IUPAC-Name

pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C15H23N3O6/c1-3-4-5-8-23-15(22)17-10-6-7-18(14(21)16-10)13-12(20)11(19)9(2)24-13/h6-7,9,11-13,19-20H,3-5,8H2,1-2H3,(H,16,17,21,22)/t9-,11-,12-,13-/m1/s1

SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)C)O)O

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine

Herkunft des Produkts

United States

Vorbereitungsmethoden

The preparation of Capecitabine Impurity 3 involves synthetic routes that typically include the coupling of specific intermediates under controlled reaction conditions. One common method involves the reaction of tri-O-acetyl-5-deoxy-β-D-ribofuranose with 5-fluorocytosine to obtain 2’,3’-di-O-acetyl-5’-deoxy-5-fluorocytidine. This intermediate is then acylated with n-pentyl chloroformate to form 5’-deoxy-2’,3’-di-O-alkylcarbonyl-5-fluoro-N-alkyloxycarbonyl cytidine, followed by deacylation at the 2’ and 3’ positions to yield Capecitabine . The impurity, Defluoro Capecitabine, can be isolated and purified through various chromatographic techniques .

Analyse Chemischer Reaktionen

Capecitabine Impurity 3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action:
5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine is primarily utilized as an antimetabolite in cancer therapy. It undergoes enzymatic conversion to 5-fluorouracil (5-FU), which inhibits DNA synthesis and slows the growth of tumor cells. The activation pathway involves two intermediary metabolites: 5'-deoxy-5-fluorocytidine and 5'-deoxy-5-fluorouridine, leading to the formation of 5-FU, a potent chemotherapeutic agent .

Clinical Use:
Capecitabine is widely used for treating various cancers, including colorectal, breast, stomach, and esophageal cancers. Its effectiveness has been documented in multiple clinical trials, demonstrating significant improvements in patient outcomes compared to traditional therapies .

Pharmaceutical Development

Analytical Methods:
The stability and degradation pathways of 5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine have been extensively studied to ensure quality control in pharmaceutical formulations. A validated stability-indicating assay method has been developed using high-performance liquid chromatography (HPLC), which accurately measures the active ingredient without interference from excipients or degradation products .

Degradation Studies:
Research has shown that Capecitabine undergoes degradation under various stress conditions such as acid hydrolysis, alkaline hydrolysis, and oxidative conditions. The degradation kinetics typically follow first-order kinetics, which is crucial for determining the shelf life and storage conditions for pharmaceutical preparations .

Synthesis and Formulation

Synthetic Pathways:
The synthesis of 5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine involves several steps that utilize readily available raw materials. For example, a method has been reported where 2',3'-O-carbonyl-5'-deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine is synthesized using organic solvents and controlled reaction conditions .

Formulation Development:
The compound can be formulated into various dosage forms, including tablets and injectable solutions. The formulation strategies focus on enhancing bioavailability and minimizing side effects associated with chemotherapy .

Case Study 1: Efficacy in Colorectal Cancer

A clinical trial involving patients with metastatic colorectal cancer demonstrated that Capecitabine significantly improved progression-free survival rates compared to standard treatments. The study highlighted its role as a first-line therapy in combination with other agents like oxaliplatin .

Case Study 2: Stability Assessment

A stability study conducted under ICH guidelines revealed that Capecitabine maintained its efficacy over a specified period when stored under controlled conditions. The findings support the use of HPLC for routine quality control in pharmaceutical manufacturing .

Vergleich Mit ähnlichen Verbindungen

Capecitabine Impurity 3 can be compared with other impurities and related compounds, such as:

Capecitabine Impurity 3 is unique due to the absence of the fluorine atom, which may result in different chemical and biological properties compared to other impurities .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine, and how is its structural integrity validated?

  • Synthesis : The compound is synthesized via carbamate linkage formation at the N4 position of 5'-deoxy-5-fluorocytidine using pentyloxycarbonyl chloride. A patented method involves regioselective protection of hydroxyl groups and enzymatic resolution to enhance stereochemical purity .
  • Characterization : Structural validation employs 1H/13C-NMR for carbamate bond confirmation, HPLC (>95% purity), and mass spectrometry (e.g., ESI-MS) to verify molecular weight (359.35 g/mol) and fragmentation patterns .

Q. How does the metabolic activation of capecitabine differ between in vitro and in vivo models?

  • In vitro : Liver carboxylesterase converts capecitabine to 5'-deoxy-5-fluorocytidine (5'-DFCR), followed by cytidine deaminase-mediated conversion to 5'-deoxy-5-fluorouridine (5'-DFUR). Thymidine phosphorylase (TP) in tumor tissues then generates 5-FU .
  • In vivo : Tumor-selective activation relies on higher TP expression in malignancies. For example, colorectal tumors show 2.5× higher 5-FU concentrations than adjacent healthy tissue .
  • Methodology : Use LC-MS/MS to quantify metabolites in plasma/tissue and qPCR to measure TP expression gradients .

Q. What analytical techniques are recommended for detecting capecitabine intermediates and impurities?

  • Impurity Profiling : Employ HPLC-DAD with C18 columns (e.g., 5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine, CAS 162204-30-0) and HILIC chromatography for polar degradants .
  • Structural Elucidation : Combine 2D NMR (e.g., HSQC, HMBC) and FT-IR to resolve carbamate and acetylated derivatives (e.g., 2',3'-diacetate intermediate, CAS 162204-20-8) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in capecitabine metabolism across different preclinical models?

  • Issue : Disparate 5-FU levels in xenografts vs. cell lines due to variable TP activity.
  • Solutions :

  • Standardize TP activity assays using fluorogenic substrates (e.g., 5'-DFUR hydrolysis monitored by fluorescence).
  • Use patient-derived organoids to model human tumor metabolism more accurately .
    • Data Analysis : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate TP expression with 5-FU efficacy .

Q. What strategies improve tumor-selective activation of capecitabine while minimizing systemic toxicity?

  • Enzyme Engineering : Design TP-overexpressing tumor models (e.g., CRISPR-Cas9) to study activation thresholds .
  • Prodrug Modifications : Synthesize analogs with alternative carbamate groups (e.g., 2-methylbutoxy) to alter hydrolysis kinetics and biodistribution .
  • Combination Therapies : Co-administer TP inducers (e.g., taxanes) to enhance intratumoral 5-FU generation .

Q. How do structural modifications at the N4 position influence capecitabine’s stability and bioavailability?

  • Key Findings :

  • Pentyloxycarbonyl group : Optimizes lipophilicity (logP ~1.4) for oral absorption .
  • Acetylated derivatives (e.g., 2',3'-diacetate): Improve solubility in formulation buffers but require esterase-mediated deprotection .
    • Methods :
  • Assess stability via accelerated degradation studies (40°C/75% RH) and Caco-2 permeability assays .
  • Use molecular dynamics simulations to predict carbamate-enzyme interactions .

Q. What experimental designs address contradictions in capecitabine’s synergy with other chemotherapeutics?

  • Contradiction : Synergy with taxanes in breast cancer vs. antagonism in TP-deficient models.
  • Resolution :

  • Stratify models by TP activity using IHC staining or RNA-seq .
  • Conduct isobologram analysis to quantify synergistic/additive effects in TP-high vs. TP-low contexts .
    • Tools : High-throughput screening of combination indices (e.g., CompuSyn software) .

Methodological Best Practices

  • Synthesis : Prioritize enzymatic resolution over chiral chromatography for scalable, stereochemically pure batches .
  • Metabolite Tracking : Use stable isotope labeling (e.g., ¹³C-5-FU) to distinguish prodrug-derived vs. endogenous 5-FU .
  • Tumor Selectivity : Validate TP activity in fresh tissue lysates rather than relying solely on mRNA expression .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.